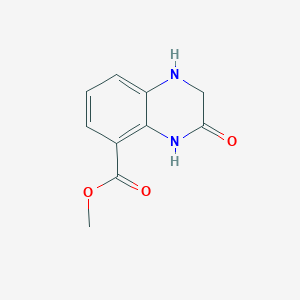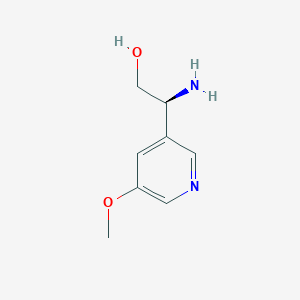
(S)-2-Amino-2-(5-methoxypyridin-3-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-2-(5-methoxypyridin-3-yl)ethan-1-ol is a chiral compound with a unique structure that includes an amino group, a methoxy-substituted pyridine ring, and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(5-methoxypyridin-3-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxypyridine and ethylamine.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride, to deprotonate the ethylamine, followed by nucleophilic substitution on the 5-methoxypyridine ring.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (2S)-2-amino-2-(5-methoxypyridin-3-yl)ethan-1-ol may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.
Automated Systems: Employing automated systems for precise control of reaction conditions, such as temperature, pressure, and reaction time.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-2-(5-methoxypyridin-3-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
(2S)-2-amino-2-(5-methoxypyridin-3-yl)ethan-1-ol has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of antidepressants and other central nervous system (CNS) agents.
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, enabling the exploration of new chemical entities.
Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: The compound is used in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (2S)-2-amino-2-(5-methoxypyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may act on neurotransmitter systems in the CNS, modulating the release and uptake of neurotransmitters such as serotonin, dopamine, and norepinephrine . This modulation can lead to therapeutic effects, particularly in the treatment of mood disorders.
Comparison with Similar Compounds
Similar Compounds
2-(5-Methoxypyridin-3-yl)-2-(methylamino)ethan-1-ol: This compound shares a similar structure but has a methylamino group instead of an amino group.
2-Amino-1-(5-methoxypyridin-3-yl)ethan-1-ol: Another closely related compound with slight variations in the position of functional groups.
Uniqueness
(2S)-2-amino-2-(5-methoxypyridin-3-yl)ethan-1-ol is unique due to its specific stereochemistry and the presence of both an amino group and a methoxy-substituted pyridine ring. This combination of features contributes to its distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
(2S)-2-amino-2-(5-methoxypyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H12N2O2/c1-12-7-2-6(3-10-4-7)8(9)5-11/h2-4,8,11H,5,9H2,1H3/t8-/m1/s1 |
InChI Key |
STCAXBMTRNGOMZ-MRVPVSSYSA-N |
Isomeric SMILES |
COC1=CN=CC(=C1)[C@@H](CO)N |
Canonical SMILES |
COC1=CN=CC(=C1)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



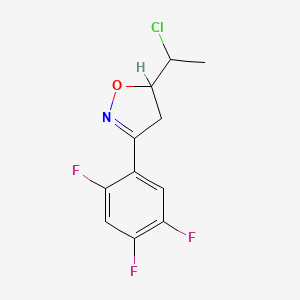
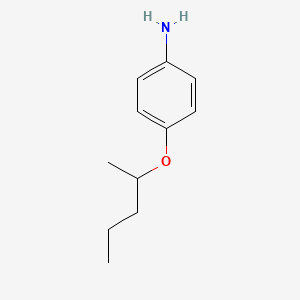
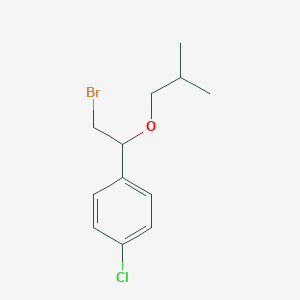

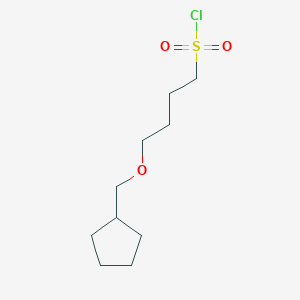
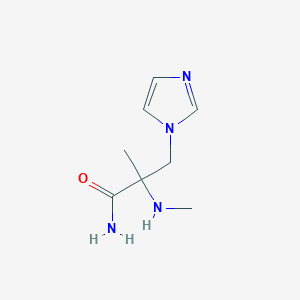
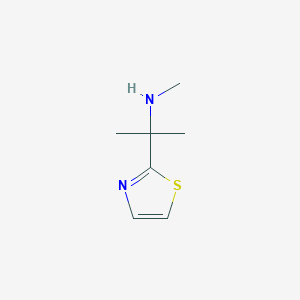
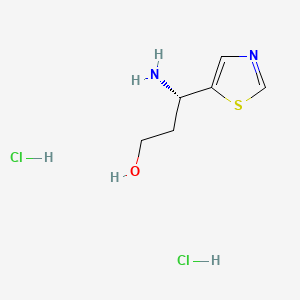
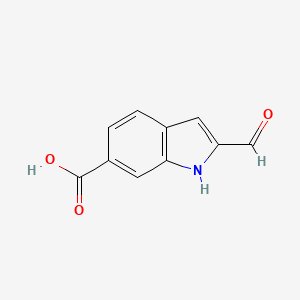
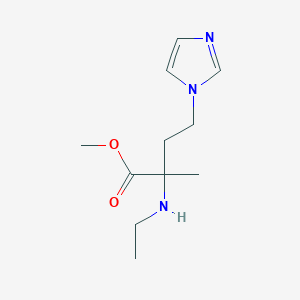

![Methyl[(1-propoxycyclohexyl)methyl]amine](/img/structure/B13627656.png)
